(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a prop-2-ynoyl group at the nitrogen atom and a carboxylic acid group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative or a functionalized acyclic substrate.
Introduction of the Prop-2-ynoyl Group: The prop-2-ynoyl group can be introduced via an acylation reaction using prop-2-ynoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Carboxylation: The carboxylic acid group can be introduced through oxidation of an aldehyde precursor or by direct carboxylation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-ynoyl group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the prop-2-ynoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand the biological activity and mechanism of action of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the prop-2-ynoyl group, resulting in different chemical properties and biological activities.
Pyrrolidin-2-one: Contains a carbonyl group instead of the carboxylic acid, leading to different reactivity and applications.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but different substituents.
Uniqueness
(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the prop-2-ynoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutics and synthetic methodologies.
Properties
CAS No. |
1344921-42-1 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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